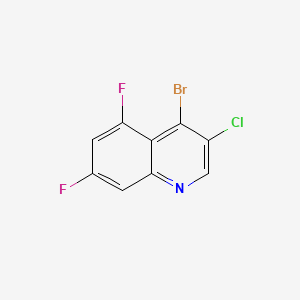

4-Bromo-3-chloro-5,7-difluoroquinoline

Description

Overview of Halogenated Heterocycles in Contemporary Organic Synthesis

Halogenated heterocycles are a cornerstone of modern organic synthesis, serving as highly versatile intermediates and building blocks. merckmillipore.com Heterocyclic compounds, which feature at least one non-carbon atom within a ring structure, are fundamental to the metabolism of living cells, with purine (B94841) and pyrimidine (B1678525) bases forming the core of DNA. merckmillipore.com The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto these scaffolds dramatically enhances their synthetic utility. merckmillipore.com

Halogens function as powerful activating groups due to their high electrophilicity and their capacity to act as good leaving groups. mdpi.com This allows for a wide array of chemical transformations. Synthetic chemists utilize halogenated heterocycles as platforms to construct more complex molecules through reactions like lithiation and palladium-catalyzed cross-coupling. merckmillipore.com The strategic placement of halogens can induce controllable cyclizations, generating highly functionalized carbocycles and heterocycles. mdpi.com This control over reactivity and the ability to form diverse products makes halogenated heterocycles indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. merckmillipore.comresearchgate.net

The Quinoline (B57606) Scaffold: Strategic Importance and Chemical Versatility

Among the vast family of heterocycles, the quinoline scaffold, a fused system of a benzene (B151609) ring and a pyridine (B92270) ring, holds a privileged position in medicinal chemistry. frontiersin.orgnih.govresearchgate.net Also known as benzo[b]pyridine, its structure is a recurring motif in a multitude of marketed pharmaceutical agents. frontiersin.orgnih.gov The quinoline nucleus is considered a "privileged structure" because its derivatives are known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govconsensus.app

The strategic importance of quinoline stems from its synthetic versatility. frontiersin.org The scaffold can undergo both electrophilic and nucleophilic substitution reactions, allowing for functionalization at multiple positions around its bicyclic framework. frontiersin.orgyoutube.com Electrophilic substitutions, such as nitration and halogenation, typically occur on the benzene ring (at positions C-5 and C-8), while the electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at positions C-2 and C-4. youtube.commsu.edu This tunable reactivity allows chemists to design and synthesize novel derivatives with tailored pharmacokinetic properties and improved therapeutic efficacy, solidifying the quinoline scaffold's role as a critical building block in drug discovery. frontiersin.orgnih.gov

Rationalizing the Synthetic and Mechanistic Interest in Polyhalogenated Quinoline Derivatives

The deliberate synthesis of quinolines bearing multiple halogen atoms—polyhalogenated quinolines—is driven by the desire to create highly advanced and tunable chemical intermediates. researchgate.netnih.gov The presence of several halogens on the quinoline core provides multiple reactive handles that can be selectively addressed. This allows for sequential, site-specific modifications, enabling the construction of complex molecular architectures that would be difficult to achieve otherwise. researchgate.netrsc.org

Mechanistic interest in these compounds arises from the distinct electronic properties imparted by each type of halogen. For instance, the introduction of chlorine is known to improve lipophilicity, a key parameter in drug development. researchgate.net The differential reactivity of C-Cl, C-Br, and C-I bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) allows for a programmed approach to synthesis. A C-I or C-Br bond can be selectively coupled while leaving a C-Cl bond intact for a subsequent transformation. This strategic orthogonality is a powerful tool for synthetic chemists. Furthermore, polyhalogenated quinolines are key precursors for compounds with significant biological activity; for example, polyhalogenated quinoline C-nucleosides have been explored as potential antiviral agents against human cytomegalovirus (HCMV). nih.gov

Contextualizing the Unique Structural and Reactivity Profile of 4-Bromo-3-chloro-5,7-difluoroquinoline within Advanced Organic Chemistry

This compound is a distinct molecule within the class of polyhalogenated heterocycles. Its structure is characterized by a quinoline core heavily substituted with four halogen atoms at specific positions, creating a unique electronic and steric landscape. While detailed research publications focusing exclusively on this compound are limited, its structure allows for well-grounded predictions of its chemical behavior based on established principles of organic chemistry.

The compound is a solid at room temperature with a molecular weight of 278.48 g/mol . sigmaaldrich.com Its structure combines halogens on both the pyridinoid and benzenoid rings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₃BrClF₂N | sigmaaldrich.com |

| Molecular Weight | 278.48 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| InChI Key | XZKTUMXDHHNZSC-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | FC1=C(C(Br)=C(Cl)C=N2)C2=CC(F)=C1 | sigmaaldrich.com |

| PubChem Substance ID | 329773993 | sigmaaldrich.com |

The reactivity of this compound is dictated by the nature and position of its four halogen substituents.

Electron-Deficient Nature : The two highly electronegative fluorine atoms at C-5 and C-7 on the benzene ring strongly withdraw electron density, making the entire aromatic system electron-poor. This effect is compounded by the electron-withdrawing chloro and bromo groups on the pyridine ring.

Differential Halogen Reactivity : The pyridine ring is particularly activated towards nucleophilic substitution. youtube.com Within this ring, the C-4 position is a primary site for such attacks. The carbon-halogen bonds exhibit different strengths and reactivities (C-Br > C-Cl). Therefore, the bromine atom at C-4 is the most probable site for initial reaction. It is expected to be the most labile group, making it an excellent handle for transition-metal-catalyzed cross-coupling reactions. This would allow for the introduction of aryl, alkyl, or other functional groups at this position while preserving the other halogens for subsequent transformations.

Synthetic Potential : The chlorine atom at the adjacent C-3 position is less reactive than the C-4 bromine but could potentially be targeted under more forcing conditions or with specific catalytic systems. The C-F bonds at C-5 and C-7 are the strongest and least reactive, typically remaining intact during reactions at other sites, thus providing a stable, electron-withdrawing backbone.

In essence, this compound represents a highly specialized building block. Its unique substitution pattern offers a pre-programmed sequence of reactivity, making it a potentially valuable substrate in advanced organic synthesis for the creation of complex, precisely functionalized quinoline derivatives for medicinal chemistry or materials science applications.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-3-chloro-7-methoxyquinoline |

| 4-Bromo-3-chloro-5,7-dimethylquinoline |

| 3-Bromo-4-chloro-7-fluoroquinoline |

| 2,5,6-Trichloro-1-(beta-d-ribofuranosyl)benzimidazole |

| 2-bromo-5,6-dichloro-1-(beta-d-ribofuranosyl)benzimidazole |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-5,7-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClF2N/c10-9-5(11)3-14-7-2-4(12)1-6(13)8(7)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKTUMXDHHNZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(C(=CN=C21)Cl)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672687 | |

| Record name | 4-Bromo-3-chloro-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209122-08-6 | |

| Record name | 4-Bromo-3-chloro-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Chloro 5,7 Difluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For a molecule with the complexity of 4-Bromo-3-chloro-5,7-difluoroquinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is required for unambiguous assignment of all proton and carbon signals and to confirm the substitution pattern on the quinoline (B57606) core.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Connectivity

Two-dimensional (2D) NMR techniques are critical for establishing the connectivity between atoms within a molecule.

Correlation SpectroscopY (COSY): A ¹H-¹H COSY experiment would reveal the scalar couplings between adjacent protons. In the case of this compound, which has a limited number of protons on its aromatic rings, this technique would primarily show a correlation between the proton at the C6 position and the proton at the C8 position, provided the coupling constant is significant enough for detection.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. huji.ac.il This is a powerful experiment for assigning carbon signals based on their known proton attachments. For the title compound, HSQC would show direct correlations for the C2-H2, C6-H6, and C8-H8 pairs.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). nih.gov This is arguably the most crucial experiment for piecing together the carbon skeleton and confirming the placement of substituents that have replaced protons. For instance, the proton at C2 would show correlations to C3 (which is substituted with chlorine) and C4 (substituted with bromine). Similarly, the proton at C6 would show correlations to C5, C7, and C8, confirming the positions of the fluorine atoms.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on data from related halogenated quinoline structures, is presented below. tsijournals.comresearchgate.net Actual values would be determined experimentally.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Chemical Shift (ppm, δ) | Multiplicity / Coupling | HMBC Correlations (to C) |

| 2 | H | ~8.9 | s | C3, C4, C9 |

| 6 | H | ~7.8 | d (J ≈ 9 Hz) | C5, C7, C8, C10 |

| 8 | H | ~7.6 | d (J ≈ 9 Hz) | C6, C7, C9, C10 |

| 2 | C | ~152 | d | - |

| 3 | C | ~130 | s | - |

| 4 | C | ~125 | s | - |

| 5 | C | ~158 | d (¹JCF ≈ 250 Hz) | - |

| 6 | C | ~120 | d | - |

| 7 | C | ~160 | d (¹JCF ≈ 255 Hz) | - |

| 8 | C | ~118 | d | - |

| 9 | C | ~148 | s | - |

| 10 | C | ~128 | s | - |

Note: Chemical shifts are estimations and would require experimental verification. 's' denotes singlet, 'd' denotes doublet.

Fluorine-19 NMR (¹⁹F NMR) Chemical Shift Analysis for Fluoroquinoline Systems

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive probe. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, covering a wide range which minimizes signal overlap. azom.com

For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for the fluorine at C5 and one for the fluorine at C7. The precise chemical shifts would be influenced by the other halogen substituents on the ring. nih.gov Aromatic fluorine chemical shifts typically appear in a range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The differing electronic environments of C5 and C7, due to the proximity to the pyridine (B92270) and benzene (B151609) rings respectively, would result in different chemical shifts, allowing for their distinct assignment. Furthermore, coupling between the fluorine nuclei and the adjacent protons (e.g., ¹⁹F at C5 with ¹H at C6) would be observable, providing additional structural confirmation.

Halogen Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Bonding Environment (if applicable)

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that can provide information about the local electronic environment of quadrupolar nuclei (those with spin I > 1/2), such as chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br). Unlike NMR, NQR is performed in the absence of an external magnetic field. nih.gov

The resonance frequency in NQR is directly proportional to the electric field gradient (EFG) at the nucleus, which is highly sensitive to the nature of the chemical bonding. researchgate.net For solid this compound, NQR could potentially detect distinct resonance frequencies for the covalently bonded chlorine and bromine atoms. These frequencies would provide insight into the C-Cl and C-Br bond character. The technique is particularly useful for detecting intermolecular interactions like halogen bonding in the crystal lattice, which would cause shifts in the NQR frequencies. nih.gov However, its application is limited to the solid state, as molecular tumbling in liquids and gases averages the EFG to zero. researchgate.net

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular "fingerprint" based on the characteristic vibrations of a molecule's functional groups and skeletal structure. mdpi.com

Elucidation of Specific Vibrational Modes within the Halogenated Quinoline Ring

The IR and Raman spectra of this compound would be complex, but would contain characteristic bands for the quinoline ring system and the carbon-halogen bonds.

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic quinoline protons. scialert.net

C=C and C=N Ring Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds typically appear in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are indicative of the heterocyclic aromatic core. scialert.net

C-H In-plane and Out-of-plane Bending: Deformations of the C-H bonds occur at lower frequencies, with in-plane bending in the 1000-1300 cm⁻¹ range and out-of-plane bending typically below 1000 cm⁻¹.

Carbon-Halogen Vibrations: The stretching vibrations for carbon-halogen bonds are found in the fingerprint region. C-Cl stretching modes are generally observed in the 600-800 cm⁻¹ range, while the heavier C-Br bond vibrates at a lower frequency, typically between 500-600 cm⁻¹. C-F stretching vibrations are usually found at higher wavenumbers, often in the 1000-1400 cm⁻¹ region, and can sometimes overlap with other ring vibrations.

Interactive Data Table: Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR |

| C-H In-plane Bend | 1000 - 1300 | IR, Raman |

| C-H Out-of-plane Bend | 750 - 900 | IR |

| C-Cl Stretch | 600 - 800 | IR |

| C-Br Stretch | 500 - 600 | IR |

Correlation of Experimental Vibrational Spectra with Computational Predictions

Due to the complexity of the vibrational spectra of polyatomic molecules, the precise assignment of each observed band to a specific molecular motion is challenging. Density Functional Theory (DFT) calculations have become a standard and powerful tool for predicting vibrational frequencies and intensities. researchgate.netspectroscopyonline.com

By creating a computational model of this compound, its vibrational modes can be calculated. These theoretical frequencies are often scaled by a small factor to correct for anharmonicity and other approximations inherent in the calculation. The scaled theoretical spectrum can then be compared directly with the experimental FT-IR and Raman spectra. This correlation allows for a much more confident and detailed assignment of the fundamental vibrational modes of the molecule, including complex mixed vibrations involving the entire quinoline skeleton. spectroscopyonline.com Such analysis confirms the molecular structure and provides deeper insight into the molecule's force fields and bonding characteristics.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high accuracy and precision. longdom.org This capability allows for the determination of the elemental composition of a molecule from its exact mass, a feat not possible with low-resolution mass spectrometry. nih.gov For this compound, HRMS would be the definitive method to confirm its elemental formula, C₉H₃BrClF₂N.

Exact Mass Determination

The theoretical monoisotopic mass of this compound can be calculated with high precision. An HRMS instrument, such as a Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, would be expected to measure an m/z value for the molecular ion [M]⁺˙ or its protonated form [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm). longdom.orgpnnl.gov

One of the most characteristic features in the mass spectrum of a compound containing chlorine and bromine is the distinctive isotopic pattern. libretexts.orgchemguide.co.uk Chlorine exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine also has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). libretexts.org This results in a unique cluster of peaks for the molecular ion. For this compound, the molecular ion region would exhibit a characteristic pattern of four peaks (M, M+2, M+4, M+6), reflecting the different combinations of these isotopes. The precise mass and relative abundances of these peaks, as measured by HRMS, would provide unambiguous confirmation of the presence of one chlorine and one bromine atom in the molecule. chemguide.co.ukdocbrown.info

Illustrative HRMS Data Table

The following table is an illustrative example of the kind of data HRMS would provide for the molecular ion of this compound. The values are theoretical calculations.

| Isotopic Composition | Theoretical m/z | Relative Abundance (%) |

| C₉H₃³⁵Cl⁷⁹BrF₂N | 276.9200 | 100.0 |

| C₉H₃³⁷Cl⁷⁹BrF₂N or C₉H₃³⁵Cl⁸¹BrF₂N | 278.9171 | 129.5 |

| C₉H₃³⁷Cl⁸¹BrF₂N | 280.9142 | 41.7 |

Fragmentation Pathway Analysis

Electron impact (EI) or collision-induced dissociation (CID) in HRMS experiments would cause the molecular ion of this compound to break apart into smaller fragment ions. The fragmentation pattern provides a "fingerprint" that is invaluable for structural elucidation. libretexts.org For this compound, fragmentation would likely proceed through several key pathways:

Loss of Halogen Atoms: The initial loss of a bromine radical (·Br) or a chlorine radical (·Cl) is a common fragmentation pathway for halogenated aromatic compounds. miamioh.edu This would result in significant fragment ions at [M-Br]⁺ and [M-Cl]⁺. The high accuracy of HRMS would confirm the elemental composition of these fragments.

Cleavage of the Quinoline Ring: Subsequent fragmentation could involve the cleavage of the heterocyclic ring system, potentially through the loss of molecules like hydrogen cyanide (HCN).

Loss of Fluoro-substituents: The loss of fluorine atoms or related fragments might also be observed.

By analyzing the exact masses of these fragment ions, a detailed fragmentation pathway can be constructed, confirming the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnumberanalytics.com It works by analyzing the diffraction pattern produced when a beam of X-rays is scattered by the ordered array of atoms within a crystal. azolifesciences.com If a suitable single crystal of this compound could be grown, this technique would provide precise coordinates for each atom in the molecule. uq.edu.au

A successful crystallographic analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bond lengths (e.g., C-C, C-N, C-Cl, C-Br, C-F) and angles, confirming the quinoline ring structure and the positions of the halogen substituents.

Molecular Conformation: Determination of the planarity of the quinoline ring system. While the core ring is aromatic and thus largely planar, slight deviations could be induced by the sterically demanding halogen substituents.

Intermolecular Interactions: Crucially, this technique would reveal how molecules of this compound pack together in the solid state. This includes identifying and characterizing non-covalent interactions such as halogen bonds (e.g., C-Br···N, C-Cl···F), π-π stacking between the aromatic rings, and other van der Waals forces. rsc.orgmdpi.com The presence of multiple halogen atoms makes this compound a particularly interesting candidate for studying halogen bonding, a type of interaction that is critical in crystal engineering and molecular recognition. researchgate.net

Illustrative Crystallographic Data Table

The following table is a hypothetical representation of the kind of crystallographic data that would be obtained for this compound. The values are for illustrative purposes only.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 14.2 Å, c = 7.9 Å, β = 95° |

| Volume | 948 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.95 g/cm³ |

| Key Bond Length (C4-Br) | 1.90 Å |

| Key Intermolecular Contact | C-Br···N halogen bond, distance ~3.0 Å |

This structural information is vital as the solid-state packing and intermolecular interactions can significantly influence the material's physical properties, such as melting point and solubility, and can be relevant to its reactivity in the solid state. nih.gov

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure and Core-Level Binding Energies

Photoelectron spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with high-energy photons. libretexts.org Depending on the photon source, the technique can be divided into X-ray Photoelectron Spectroscopy (XPS), which probes core-level electrons, and Ultraviolet Photoelectron Spectroscopy (UPS), which probes valence-level electrons. stanford.edu

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and the chemical environment of atoms. nih.gov For this compound, an XPS spectrum would show distinct peaks corresponding to the core-level electrons of each element present: C 1s, N 1s, Br 3d, Cl 2p, and F 1s.

The exact binding energy of these core electrons is sensitive to the local chemical environment, an effect known as the chemical shift. nih.gov For example:

The C 1s region would likely show multiple peaks or a broadened envelope, as the carbon atoms are in different environments (e.g., bonded to N, Cl, Br, F, or other C atoms).

The N 1s binding energy would be characteristic of a nitrogen atom in a heterocyclic aromatic ring. aps.org Studies on other nitrogen heterocycles show that the chemical environment significantly affects this value. nih.govresearchgate.net

The binding energies for Br 3d, Cl 2p, and F 1s would confirm the presence of the halogens and their covalent attachment to the carbon framework.

Illustrative XPS Binding Energy Table

This table presents typical binding energy ranges for the elements in a molecule like this compound. These are not experimental values for this specific compound.

| Core Level | Typical Binding Energy (eV) | Information Provided |

| C 1s | 284 - 289 | Differentiates between C-C, C-N, and C-Halogen bonds |

| N 1s | 398 - 402 | Identifies the chemical state of the nitrogen atom |

| F 1s | ~689 | Confirms the presence of C-F bonds |

| Cl 2p | ~200 | Confirms the presence of C-Cl bonds |

| Br 3d | ~70 | Confirms the presence of C-Br bonds |

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS uses lower-energy UV photons to probe the outermost molecular orbitals (the valence band). nih.gov The resulting spectrum reveals the ionization energies of these valence electrons, providing direct insight into the molecule's electronic structure. For this compound, the UPS spectrum would show a series of bands corresponding to ionization from the π-orbitals of the quinoline system and the lone-pair orbitals of the nitrogen and halogen atoms. youtube.com Comparing the experimental spectrum to theoretical calculations (e.g., using Density Functional Theory) would allow for the assignment of these bands to specific molecular orbitals, elucidating the electronic effects of the various halogen substituents on the quinoline core.

Theoretical and Computational Investigations of 4 Bromo 3 Chloro 5,7 Difluoroquinoline

Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization

Detailed DFT calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule. This involves optimizing the ground state geometry to find the most stable configuration.

Precise Determination of Bond Lengths, Angles, and Dihedral Angles

A full geometry optimization using DFT would yield precise measurements of the distances between atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles around bonds (dihedral angles). This information is fundamental to understanding the molecule's structure. At present, no published data provides these specific parameters for 4-Bromo-3-chloro-5,7-difluoroquinoline.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Computational methods are essential for elucidating these properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Orbital Energies, and Nodal Patterns)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. Analysis of the orbital energies and their nodal patterns would provide insights into the molecule's electrophilic and nucleophilic sites. However, no studies detailing the HOMO-LUMO gap, orbital energies, or nodal patterns for this compound have been found.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps in predicting how a molecule will interact with other chemical species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). An MEP map for this compound would be invaluable for predicting its reactive sites, but no such map has been published.

Atomic Charge Distribution and the Inductive/Resonance Effects of Halogen Substituents

The distribution of electron density across a molecule can be quantified through the calculation of atomic charges. This analysis would reveal the influence of the electronegative halogen substituents (bromine, chlorine, and fluorine) on the quinoline (B57606) ring system through inductive (through-bond) and resonance (through-pi system) effects. This information is crucial for a detailed understanding of the molecule's electronic properties, but specific atomic charge data for this compound is not available in the current body of scientific literature.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting the spectroscopic properties of molecules, providing valuable data for structural elucidation and characterization. These computational approaches can simulate various types of spectra, offering insights that complement experimental findings.

Calculated Vibrational Frequencies and Infrared/Raman Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of atoms within a molecule. DFT calculations are frequently employed to compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. researchgate.net These calculated spectra can aid in the assignment of experimental vibrational bands. Studies on related compounds, such as 2-chloroquinoline-3-carboxaldehyde and other halogenated cytosines, have shown good agreement between calculated and experimental spectra after the application of appropriate scaling factors. nih.govnih.gov

A simulated table of the most significant calculated vibrational frequencies for this compound might look as follows:

| Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 3080 | Low | Medium | C-H stretching |

| 1610 | High | High | C=C/C=N stretching |

| 1450 | Medium | Low | Aromatic ring vibrations |

| 1100 | High | Medium | C-F stretching |

| 850 | Medium | Low | C-Cl stretching |

| 600 | Low | High | C-Br stretching |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule. rsc.org This allows for the prediction of the wavelengths of maximum absorption (λmax) and provides insights into the nature of the electronic transitions involved (e.g., n→π* or π→π*). While no specific TD-DFT studies on this compound have been published, this method has been successfully applied to other quinoline-derived chemosensors to understand their anion recognition properties. rsc.org

Mechanistic Insights from Computational Reaction Pathway Studies

Computational chemistry offers a window into the mechanisms of chemical reactions, allowing for the study of transient species and the energetics of reaction pathways that are often difficult to probe experimentally.

Identification and Characterization of Transition States and Activation Barriers

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and calculate the associated activation barriers. This information is crucial for understanding reaction kinetics and selectivity. While mechanistic studies for this compound are not available, computational studies on the reactions of other nitrogen-containing heterocycles, such as pyridines, have provided valuable insights into reaction mechanisms and regioselectivity.

Elucidation of Solvent Effects on Reaction Energetics and Pathways

The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of different solvents into the calculation of reaction energetics and pathways. nih.gov This allows for a more realistic simulation of reaction conditions and can help in the selection of an appropriate solvent to optimize a chemical transformation. Quantum chemical investigations on other quinoline derivatives have explored the influence of solvent effects on their properties and reactivity. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Paradigms for Understanding Structural Influence on Chemical Reactivity and Stability

Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools that aim to establish a correlation between the chemical structure of a compound and its physicochemical properties. nih.govnih.gov In the context of this compound, QSPR paradigms provide a theoretical framework to predict its reactivity and stability based on its unique molecular architecture. These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular descriptors, which are numerical representations of its structure.

The development of a QSPR model involves a series of steps, beginning with the creation of a dataset of structurally related compounds with known properties. youtube.com For a compound like this compound, this would ideally involve a series of substituted quinolines. Subsequently, a wide array of molecular descriptors for each compound in the dataset is calculated. These descriptors can be categorized into several classes, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like hydrophobicity and polarizability.

Once the descriptors are calculated, a mathematical model is developed to link a selection of these descriptors to the property of interest, such as chemical reactivity or stability. researchgate.net This is typically achieved through statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms. nih.gov The resulting QSPR equation can then be used to predict the property for new compounds that were not part of the initial training set, such as this compound.

The structural features of this compound, namely the presence of bromine, chlorine, and two fluorine atoms on the quinoline scaffold, are expected to significantly influence its reactivity and stability. The halogen substituents are highly electronegative and can exert strong inductive and resonance effects, thereby altering the electron density distribution across the quinoline ring system. scielo.br For instance, the presence of electron-withdrawing fluorine atoms can impact the susceptibility of the molecule to nucleophilic or electrophilic attack. uop.edu.pk

To illustrate the application of QSPR in understanding the properties of this compound, a hypothetical QSPR model for predicting a stability parameter (e.g., degradation rate constant) of substituted quinolines is presented below. This model is purely illustrative and intended to demonstrate the QSPR approach.

Hypothetical QSPR Model for Quinolone Stability

A hypothetical QSPR study on a series of substituted quinolines could yield an equation of the following form:

Log(Stability) = β₀ + β₁ (HOMO) + β₂ (LogP) + β₃ (Dipole Moment) + β₄ (Surface Area)

Where:

Log(Stability) is the logarithm of a measure of chemical stability.

HOMO (Highest Occupied Molecular Orbital energy) is an electronic descriptor related to the molecule's susceptibility to electrophilic attack.

LogP is a physicochemical descriptor representing the hydrophobicity of the molecule.

Surface Area is a topological descriptor related to the size of the molecule.

β₀, β₁, β₂, β₃, and β₄ are the regression coefficients determined from the statistical analysis.

The following interactive data table presents hypothetical data for a set of quinoline derivatives, including this compound, to illustrate how a QSPR model would be populated and utilized.

| Compound | Log(Stability) | HOMO (eV) | LogP | Dipole Moment (Debye) | Surface Area (Ų) |

| Quinoline | 2.5 | -6.2 | 2.0 | 2.2 | 150 |

| 4-Chloroquinoline | 2.1 | -6.5 | 2.7 | 3.5 | 170 |

| 5,7-Difluoroquinoline (B1304923) | 2.3 | -6.8 | 2.5 | 4.1 | 165 |

| 4-Bromo-3-chloroquinoline | 1.9 | -6.6 | 3.1 | 3.8 | 190 |

| This compound | 1.7 | -7.0 | 3.5 | 4.5 | 205 |

Note: The data in this table is purely hypothetical and for illustrative purposes only.

By analyzing the coefficients of the QSPR equation, one could infer the structural features that most significantly impact stability. For example, a negative coefficient for the HOMO energy would suggest that a lower HOMO energy, which is characteristic of molecules more resistant to oxidation, correlates with higher stability. Similarly, the coefficients for LogP, dipole moment, and surface area would provide insights into the influence of hydrophobicity, polarity, and molecular size on the stability of the quinoline derivatives.

In the case of this compound, the combined electron-withdrawing effects of the four halogen substituents would be expected to lower its HOMO energy, potentially leading to increased stability against certain degradation pathways. However, the presence of multiple halogens could also introduce steric strain or create specific sites of reactivity, which would also be captured by a comprehensive QSPR model.

Further theoretical investigations, such as Density Functional Theory (DFT) calculations, can be employed to compute the molecular descriptors required for the QSPR analysis of this compound. scielo.br These computational studies can provide valuable data on its electronic structure, geometry, and other properties, which are essential for building a robust and predictive QSPR model.

Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Chloro 5,7 Difluoroquinoline

Regioselectivity and Stereoselectivity in Electrophilic and Nucleophilic Reactions

The positions of the halogen atoms on the 4-Bromo-3-chloro-5,7-difluoroquinoline ring system are critical in determining the site of chemical reactions. The pyridine (B92270) ring is generally more susceptible to nucleophilic attack than the benzene (B151609) ring, and this reactivity is further enhanced by the presence of electron-withdrawing groups.

The general order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to their bond strengths. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen that polarizes the carbon-halogen bond. youtube.com However, in the context of this compound, the position of the halogen is the dominant factor. The C4-Br bond is more activated towards nucleophilic substitution than the C3-Cl bond due to its para-relationship with the ring nitrogen, which allows for better stabilization of the intermediate.

Electrophilic aromatic substitution on the quinoline (B57606) ring is generally difficult due to its electron-deficient nature. nih.gov Any electrophilic attack would likely occur on the carbocyclic (benzene) ring, which is comparatively more electron-rich than the pyridine ring. The fluorine atoms at C5 and C7 are deactivating ortho-, para-directors. Therefore, electrophilic attack, if it were to occur under forcing conditions, would be directed to the C6 or C8 positions. However, the presence of multiple deactivating halogen groups makes such reactions challenging.

Functional Group Interconversions Involving Halogens

The distinct electronic environments of the four halogen atoms on this compound allow for selective functional group interconversions, a key strategy in the synthesis of complex quinoline derivatives.

Selective Displacement of Bromine and Chlorine Atoms

The differential reactivity of the C-Br and C-Cl bonds provides a pathway for selective functionalization. As discussed, the C4-bromo group is the most susceptible to nucleophilic aromatic substitution. mdpi.com This allows for the selective replacement of the bromine atom with a variety of nucleophiles, such as amines, alkoxides, and thiolates, while leaving the chlorine and fluorine atoms intact. This regioselectivity is well-documented in related polyhalogenated quinoline and quinazoline (B50416) systems where the C4 position is preferentially attacked. mdpi.comnih.govresearchgate.net

Following the substitution at the C4 position, the C3-chloro group can be targeted for subsequent reactions. While less reactive than the C4-bromo group, the C3-chloro group can still undergo nucleophilic substitution, often requiring more forcing conditions such as higher temperatures or stronger nucleophiles. This stepwise displacement allows for the introduction of two different functionalities at the C4 and C3 positions.

Unique Reactivity of Fluorine Atoms on the Quinoline Ring

The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the quinoline ring system, thereby activating the C4 and, to a lesser extent, the C2 positions towards nucleophilic attack. nih.gov While direct displacement of the fluorine atoms is challenging, their presence is crucial for the regioselective reactions occurring elsewhere on the molecule.

In some specialized cases, such as reactions with very strong nucleophiles or under specific catalytic conditions, the displacement of aryl fluorides can be achieved. However, for this compound, the reactivity hierarchy strongly favors initial substitution at the C4-bromo position.

Organometallic Reactions and Cross-Coupling Chemistry

The halogenated sites on this compound serve as excellent handles for a variety of organometallic and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated quinolines. researchgate.netnih.gov The relative reactivity of the carbon-halogen bonds in these reactions generally follows the order C-I > C-Br > C-OTf > C-Cl >> C-F. This order is based on the bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst. nih.gov

For this compound, this reactivity trend allows for highly selective cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction, which couples an organoboron reagent with an organic halide, would be expected to occur selectively at the C4-bromo position. nih.govnih.gov By carefully choosing the palladium catalyst and reaction conditions, the C-Br bond can be selectively activated for coupling, leaving the C-Cl and C-F bonds untouched. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C4 position.

Stille Coupling : In a Stille reaction, an organotin reagent is coupled with an organic halide. libretexts.orgsynarchive.comwikipedia.org Similar to the Suzuki coupling, the reaction with this compound would proceed with high regioselectivity at the C4-bromo position. The Stille reaction is known for its tolerance of a wide variety of functional groups.

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent and is known for its high reactivity and selectivity. nih.govnih.govorganic-chemistry.orgresearchgate.net Again, the C4-bromo position would be the primary site for this cross-coupling reaction. Following the initial coupling at C4, it may be possible to achieve a second coupling at the C3-chloro position by employing more forcing conditions or a different catalyst system that is more effective for C-Cl bond activation.

The general catalytic cycle for these cross-coupling reactions involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Below is a table summarizing the expected regioselectivity of these cross-coupling reactions:

| Cross-Coupling Reaction | Organometallic Reagent | Primary Reaction Site | Secondary Reaction Site |

| Suzuki-Miyaura | R-B(OR)₂ | C4-Br | C3-Cl (harsher conditions) |

| Stille | R-Sn(Alkyl)₃ | C4-Br | C3-Cl (harsher conditions) |

| Negishi | R-ZnX | C4-Br | C3-Cl (harsher conditions) |

Directed Ortho Metalation (DoM) Strategies with Halogenated Quinolines

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgharvard.edu The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.

In the case of this compound, the quinoline nitrogen itself can act as a directing group, facilitating metalation at the C2 or C8 positions. However, the presence of the fluorine atom at C5 makes the C6-H bond more acidic and a potential site for deprotonation. Similarly, the fluorine at C7 could direct metalation to the C8-H position. The use of specialized bases like TMPMgCl·LiCl has been shown to achieve regioselective magnesiation of quinolines, which can then be trapped with various electrophiles. acs.org

Given the substitution pattern of this compound, a DoM strategy would likely target the C2, C6, or C8 positions, depending on the specific base and reaction conditions employed. For instance, a strong lithium base might preferentially deprotonate at C2 due to the influence of the nitrogen atom. However, the presence of the fluorine atoms could also direct metalation to the C6 or C8 positions. The competition between these sites would depend on a delicate balance of electronic and steric factors.

Lack of Specific Research Data on the Chemical Reactivity of this compound

The unique substitution pattern of this compound, with multiple halogen atoms at distinct positions on the quinoline core, is expected to profoundly influence its reactivity. The interplay of the electron-withdrawing effects of the fluorine and chlorine atoms, the steric hindrance they may impose, and the presence of a bromine atom at a reactive position would make its chemical behavior complex and not directly comparable to simpler quinoline derivatives.

Due to the absence of specific research findings for this compound, it is not possible to provide a scientifically accurate and detailed article on the following topics as requested:

Lewis Basicity and Protonation Equilibria of the Nitrogen Atom:Quantitative data, such as pKa values or studies on the protonation equilibria for this compound, are not present in the surveyed literature. The electron-withdrawing halogen substituents are expected to significantly decrease the basicity of the nitrogen atom compared to quinoline itself, but experimental verification is lacking.

Without dedicated research on this specific molecule, any attempt to generate the requested article would be speculative and would not adhere to the required standards of scientific accuracy. Further experimental investigation is necessary to elucidate the chemical properties and reactivity of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Heterocyclic Systems

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and materials science, and functionalized quinolines are crucial starting materials for more complex molecules. nih.govnih.gov The presence of multiple, differentiable halogen atoms on 4-bromo-3-chloro-5,7-difluoroquinoline allows for selective, stepwise reactions, making it a valuable building block.

Polycyclic aromatic nitrogen heterocycles are of significant interest due to their diverse biological activities and applications in materials science. The synthesis of these complex systems often relies on the annulation of additional rings onto a pre-existing heterocyclic core. nih.govrsc.org Halogenated quinolines can serve as key precursors in these synthetic routes. For instance, the bromine and chlorine atoms in this compound can be selectively targeted in cross-coupling reactions to build larger, fused aromatic systems. While specific examples utilizing this exact quinoline are not prevalent in current literature, the general strategy of employing halogenated quinolines in the construction of polycyclic structures is well-established. nih.gov The differential reactivity of the C-Br and C-Cl bonds, for example, can be exploited to introduce different substituents in a controlled manner, leading to the formation of complex, unsymmetrical polycyclic systems.

Quinoline derivatives are widely recognized for their fluorescent properties and form the core of many chemosensors and biological imaging agents. rsc.orgnih.govresearchgate.net The emission characteristics of these probes can be finely tuned by altering the substituents on the quinoline ring. nih.gov The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the heavy atom effect of bromine, in this compound can be expected to influence the photophysical properties of its derivatives. By replacing one or more of the halogen atoms with donor groups or other fluorophores, it is possible to create novel dyes with tailored absorption and emission profiles. For example, nucleophilic substitution or cross-coupling reactions can be employed to attach various functional moieties, leading to the development of new fluorescent probes for detecting ions, small molecules, or biological macromolecules. rsc.orgrsc.org

Scaffold for Novel Ligand Design in Catalysis

The quinoline framework is a common feature in the design of ligands for transition metal catalysis. nih.govmdpi.com The nitrogen atom of the quinoline ring can coordinate to a metal center, and substituents on the ring can modulate the electronic and steric properties of the resulting catalyst. The multiple halogen atoms on this compound offer several points for modification, allowing for the synthesis of a library of ligands with systematically varied properties. For instance, one halogen could be replaced with a phosphine (B1218219) group to create a bidentate P,N-ligand, while the remaining halogens can be used to tune the ligand's electronic character. The development of such tailored ligands is crucial for advancing various catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. nih.govnih.gov

Precursor for Advanced Organic Electronic Materials and Functional Polymers

Conjugated polymers containing heterocyclic units are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). dtic.milnih.gov The electronic properties of these materials are highly dependent on the structure of the repeating monomer unit. dtic.mil

Polyquinolines are a class of conjugated polymers known for their thermal stability and interesting electronic properties. dtic.mildtic.mil Monomers like this compound could potentially be used in polymerization reactions, such as Suzuki or Stille coupling, to create novel conjugated polymers. The halogen atoms provide reactive handles for the polymerization process. The incorporation of this highly halogenated quinoline unit into a polymer backbone would be expected to significantly influence the polymer's solubility, morphology, and electronic energy levels.

The introduction of halogen atoms, particularly fluorine, into conjugated polymers is a well-established strategy for tuning their electronic properties. donga.ac.krrsc.org The strong electron-withdrawing nature of fluorine atoms generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. donga.ac.kr This can improve the polymer's stability in air and facilitate electron injection in electronic devices. The specific substitution pattern of halogens in this compound—with two fluorine atoms on the benzene (B151609) ring and a chlorine and bromine on the pyridine (B92270) ring—offers a unique tool for precisely engineering the electronic characteristics of resulting polymers. This multi-halogenated approach provides a pathway to materials with optimized energy levels for specific applications in organic electronics. dtic.mil

Derivatization for Supramolecular Assembly and Host-Guest Chemistry

A comprehensive review of scientific literature and chemical databases indicates that specific research on the derivatization of This compound for the express purpose of supramolecular assembly and host-guest chemistry has not been reported. The inherent structural features of this compound, such as the electron-deficient quinoline core and multiple halogen substituents (bromine, chlorine, and fluorine), suggest its potential as a versatile building block in these fields. However, to date, no published studies have explicitly explored these applications for this particular molecule.

The principles of supramolecular chemistry rely on non-covalent interactions—such as hydrogen bonding, halogen bonding, π-π stacking, and hydrophobic interactions—to direct the self-assembly of molecules into larger, well-defined architectures. Halogenated organic compounds are of significant interest in this area due to their capacity to act as halogen bond donors. nih.govbldpharm.com The presence of bromine and chlorine atoms on the This compound scaffold could theoretically be exploited to form robust halogen bonds with electron-donating atoms or moieties in other molecules.

Furthermore, the planar, aromatic quinoline system provides a platform for π-π stacking interactions, which are crucial for the organization of many supramolecular structures. sigmaaldrich.com Derivatization of the quinoline ring, for instance, by introducing functional groups at the reactive positions, could be a strategy to tune its electronic properties and steric profile, thereby influencing the geometry and stability of the resulting assemblies.

In the context of host-guest chemistry, a derivative of This compound could be envisioned as either a host, capable of encapsulating smaller guest molecules, or as a guest that binds within the cavity of a larger host molecule. The design of such systems would depend on creating a pre-organized three-dimensional structure with a binding site that is complementary in size, shape, and chemical properties to the intended guest or host.

While the potential for This compound in these advanced applications is considerable, the absence of empirical data means that any discussion of its derivatization for supramolecular assembly and host-guest chemistry remains speculative. Future research would be needed to synthesize derivatives and characterize their behavior in forming complex, non-covalently bound systems. Such studies would involve detailed structural analysis, typically using techniques like single-crystal X-ray diffraction, and the quantification of binding affinities through methods such as titration calorimetry or NMR spectroscopy.

The following table provides a hypothetical framework for the types of non-covalent interactions that could be studied if derivatives of This compound were to be synthesized for supramolecular applications.

Table 1: Potential Non-Covalent Interactions for Derivatives of this compound

| Interaction Type | Potential Participating Atoms/Groups | Potential for Derivatization |

|---|---|---|

| Halogen Bonding | C-Br, C-Cl | Introduction of halogen bond acceptors (e.g., pyridyl, carboxylate groups) on complementary molecules. |

| π-π Stacking | Quinoline aromatic system | Modification of the quinoline ring with electron-donating or -withdrawing groups to tune stacking strength. |

| Hydrogen Bonding | Quinoline Nitrogen | Introduction of hydrogen bond donating groups (e.g., -OH, -NH2) on derivatives. |

| Host-Guest Interactions | Formation of a macrocyclic derivative | Synthesis of a larger ring structure incorporating the quinoline unit to create a binding cavity. |

It is important to reiterate that the information presented here is based on the foundational principles of supramolecular chemistry and the known reactivity of related halogenated heterocycles. There are no specific experimental results for This compound itself in these contexts.

Future Research Directions and Unexplored Potential of 4 Bromo 3 Chloro 5,7 Difluoroquinoline

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of quinoline (B57606) scaffolds often involves methods like the Skraup, Doebner-von Miller, or Friedländer reactions, which can require harsh conditions, toxic reagents, and may result in low yields and by-product formation. researchgate.net Future research on 4-Bromo-3-chloro-5,7-difluoroquinoline should prioritize the development of greener synthetic pathways.

One promising approach is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction rates, improve yields, and reduce the use of volatile organic solvents in the synthesis of quinoline derivatives. mdpi.com For instance, a modified Friedländer synthesis using a reusable solid acid catalyst like Nafion NR50 under microwave irradiation has demonstrated an environmentally friendly route to quinolines. mdpi.com Adapting such a method for the synthesis of this compound from appropriate precursors could offer a more sustainable alternative to classical methods.

Another avenue for exploration is the use of ionic liquids as both catalysts and reaction media. nih.gov Their low vapor pressure, thermal stability, and recyclability make them attractive for developing cleaner chemical processes. The development of novel ionic liquid-based nanocatalysts could further enhance the efficiency and sustainability of quinoline synthesis. researchgate.net

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. | Optimization of microwave parameters and solvent selection. |

| Solid Acid Catalysis | Catalyst reusability, reduced waste, milder reaction conditions. | Development of robust and selective solid acid catalysts. |

| Ionic Liquid-Based Systems | Environmentally benign solvent, potential for catalyst recycling. | Design of task-specific ionic liquids for quinoline annulation. |

Exploration of Novel Catalytic Transformations at Halogenated Sites

The presence of bromine, chlorine, and fluorine atoms at distinct positions on the quinoline core of this compound provides a rich platform for selective catalytic transformations. The differential reactivity of these halogens (I > Br > Cl > F) in palladium-catalyzed cross-coupling reactions is a key feature that can be exploited for regioselective functionalization. thieme-connect.de

Future research should focus on systematically exploring various cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations, at the C4-bromo and C3-chloro positions. researchgate.netmdpi.com The development of highly selective palladium catalysts with tailored ligand systems will be crucial to control which halogen atom reacts. thieme-connect.de This would allow for the stepwise introduction of different substituents, leading to a diverse library of novel quinoline derivatives.

Beyond traditional palladium catalysis, the exploration of other transition metals like copper, nickel, or iron could uncover new reactivity patterns. mdpi.com For example, copper-catalyzed click reactions could be employed if one of the halogen sites is converted to an azide. mdpi.com

| Catalytic Reaction | Potential Application on this compound | Expected Outcome |

| Suzuki Coupling | C-C bond formation with boronic acids. | Arylated or alkylated quinoline derivatives. |

| Sonogashira Coupling | C-C bond formation with terminal alkynes. | Alkynyl-substituted quinolines. |

| Buchwald-Hartwig Amination | C-N bond formation with amines. | Amino-functionalized quinolines. |

| Heck Reaction | C-C bond formation with alkenes. | Alkenyl-substituted quinolines. |

Advanced In Situ Spectroscopic Monitoring of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing reaction conditions and improving yields. Advanced in situ spectroscopic techniques can provide real-time insights into the formation of intermediates and the kinetics of these complex reactions.

Future studies could employ in situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the progress of reactions involving this compound. rsc.orgresearchgate.net This technique can help identify key intermediates and elucidate the roles of different catalysts and reagents. For example, in situ FTIR has been used to study the mechanism of quinoline synthesis from aniline (B41778) and propanol (B110389) over zeolite catalysts, revealing the importance of Lewis and Brønsted acid sites. rsc.orgresearchgate.net

The application of other techniques like in situ NMR and Raman spectroscopy could also provide valuable mechanistic information. By correlating spectroscopic data with theoretical calculations, a comprehensive picture of the reaction pathways can be constructed.

Deeper Theoretical Insights into Complex Reaction Dynamics and Pathways

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules like this compound. Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, molecular orbitals, and reactivity indices of the compound. acs.org

Future theoretical studies should focus on modeling the reaction pathways for various catalytic transformations. For instance, DFT calculations can help to understand the regioselectivity of cross-coupling reactions by comparing the activation energies for oxidative addition at the C-Br and C-Cl bonds. Such studies can guide the rational design of catalysts and the selection of optimal reaction conditions.

Molecular dynamics simulations could also be employed to study the interactions of this compound and its derivatives with biological targets or material interfaces, providing insights into their potential applications. acs.org

Integration into Multifunctional Materials Architectures with Tailored Properties

The unique electronic and structural features of this compound make it an attractive building block for the design of multifunctional materials. The quinoline core is known to exhibit interesting photophysical and electronic properties, and the presence of multiple halogen atoms provides handles for polymerization or grafting onto surfaces. nih.gov

One potential area of research is the development of novel organic light-emitting diode (OLED) materials. By functionalizing the quinoline scaffold with appropriate chromophores, it may be possible to create materials with tunable emission colors and high quantum efficiencies.

Another exciting possibility is the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). nih.gov The halogenated sites could serve as anchor points for linking to metal nodes or other organic struts, leading to materials with tailored porosity, catalytic activity, or sensing capabilities. The development of quinoline-based hybrid materials is an active area of research with potential applications in catalysis and materials science. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 4-Bromo-3-chloro-5,7-difluoroquinoline, and how do halogen substituents influence reaction pathways?

- Methodological Answer : Halogenation sequences often involve directed metalation or electrophilic substitution. For example, bromine and chlorine can be introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or electrophilic aromatic substitution, while fluorine is typically added using directed ortho-metalation (DoM) with LDA or similar bases. The electron-withdrawing nature of fluorine and chlorine directs subsequent substitutions to specific positions. Purity validation (>97% by HPLC) is critical, as impurities from incomplete halogenation can skew downstream results .

Q. How should researchers characterize the structural conformation of this compound to confirm regioselectivity?

- Methodological Answer : Combine -, -, and -NMR to resolve overlapping signals caused by halogen proximity. X-ray crystallography is recommended for absolute conformation determination, especially when steric effects from bromine and chlorine induce non-planar quinoline ring distortions. Mass spectrometry (HRMS) validates molecular weight, addressing potential isotopic interference from bromine (/) .

Q. What stability considerations are critical for storing this compound, and how can degradation be monitored?

- Methodological Answer : Store at 0–6°C in inert atmospheres to prevent hydrolysis of C-Br bonds. Degradation products (e.g., dehalogenated quinoline derivatives) are detectable via LC-MS with ion-pairing chromatography. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life under ambient conditions .

Advanced Research Questions

Q. How do competing electronic effects from bromine, chlorine, and fluorine substituents impact the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine at the 4-position activates the quinoline core for cross-coupling (e.g., Buchwald-Hartwig amination), while fluorine at 5/7 positions deactivates adjacent sites. Chlorine at 3-position introduces steric hindrance, requiring bulky ligands (e.g., XPhos) in palladium catalysis. DFT calculations (e.g., Gibbs free energy of transition states) optimize ligand-metal-substrate interactions .

Q. What strategies resolve conflicting NMR data arising from spin-spin coupling between fluorine and adjacent protons/chlorine atoms?

- Methodological Answer : Use - HOESY to identify through-space interactions. For scalar coupling, 2D NMR (HSQC, HMBC) and simulation software (e.g., MestReNova) model splitting patterns. Isotopic labeling (e.g., ) can isolate coupling contributions .

Q. How can computational modeling predict the biological activity of this compound derivatives against antibiotic-resistant pathogens?

- Methodological Answer : Perform molecular docking (AutoDock Vina) with bacterial topoisomerase IV (PDB: 3FV5) to assess binding affinity. QSAR models trained on halogenated quinolines correlate substituent position/logP with MIC values. Validate predictions via in vitro assays (e.g., broth microdilution against S. aureus MRSA) .

Key Notes

- Synthesis : Prioritize regioselective halogenation and validate intermediates via -NMR to avoid positional isomers .

- Stability : Degradation via C-Br bond cleavage is a major concern; use stabilizers like BHT in long-term storage .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets to enhance collaborative verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.